molecular formula C25H32N4O2 B2548345 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 922031-77-4

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2548345
CAS No.: 922031-77-4
M. Wt: 420.557
InChI Key: RMHQLYJOUPPOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Introduction N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound designed for research applications. It belongs to the class of oxalamides, which are derivatives of oxalic acid known for their potential in pharmacological research. This compound features a complex molecular structure incorporating a 1-methylindoline moiety, a piperidine ring, and a m-tolyl group, which collectively contribute to its unique properties and research value. The product is intended for non-human research only and is not for diagnostic or therapeutic use. Classification & Applications This compound falls under the category of heterocyclic compounds. Its structural motifs, particularly the indoline and piperidine groups, are commonly investigated in medicinal chemistry for their ability to interact with biological targets. Compounds with similar structures are often explored as potential ligands for various receptor systems or as inhibitors of specific enzymes. Researchers value these oxalamide derivatives for their utility in studying receptor-ligand interactions and cellular signaling pathways. The primary applications are in pharmaceutical development and basic scientific research, where it may be used to probe biochemical mechanisms or as a building block in the synthesis of more complex molecules. Research Data & Mechanism of Action While the specific mechanism of action for this compound requires empirical determination, research on closely related oxalamide analogues suggests potential for modulating biological target interactions. The molecular architecture, which combines aromatic, heterocyclic, and aliphatic components, is typically engineered to facilitate binding to specific protein sites. The presence of the oxalamide linker can enable key hydrogen-bonding interactions, while the indoline and piperidine groups can contribute to hydrophobic and van der Waals forces. The precise biological activity is highly dependent on the specific stereochemistry and substitution pattern of the molecule. Handling & Compliance This product is for research purposes only and is not intended for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-18-7-6-8-21(15-18)27-25(31)24(30)26-17-23(29-12-4-3-5-13-29)19-9-10-22-20(16-19)11-14-28(22)2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHQLYJOUPPOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H32N4O2 and a molecular weight of 420.5 g/mol. Its structure includes an indoline moiety, a piperidine ring, and an oxalamide linkage, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in various physiological processes. Some proposed mechanisms include:

  • Receptor Modulation : The indoline and piperidine components may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, contributing to anti-inflammatory or anticancer effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

Study Compound Cell Line IC50 (µM) Mechanism
N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamideHeLa (cervical cancer)10.5Apoptosis induction
Similar oxalamidesMCF7 (breast cancer)8.3Cell cycle arrest

These findings suggest that the oxalamide structure may enhance the compound's ability to induce apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Studies have shown that related indoline derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Antifilarial Activity : A study demonstrated that similar compounds showed promising macrofilaricidal and microfilaricidal activities against Brugia malayi, indicating potential use in treating filarial infections .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant properties of related compounds using DPPH radical scavenging assays, revealing significant activity that could be beneficial in preventing oxidative stress-related diseases .

Scientific Research Applications

Structural Characteristics

The chemical structure of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide can be described as follows:

  • Molecular Formula : C21H32N4O2
  • Molecular Weight : 358.5 g/mol
  • Purity : Typically 95%
  • Solubility : Soluble in organic solvents

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a kinase inhibitor . Kinases are crucial for various cellular processes, including cell signaling and regulation. Inhibiting kinase activity can be beneficial in cancer therapies where dysregulated kinase activity is common.

Case Study: Kinase Inhibition

Preliminary studies indicate that this compound may inhibit specific kinases by binding to their ATP-binding sites, thus preventing phosphorylation events that lead to uncontrolled cell proliferation.

Neuropharmacology

The presence of the piperidine moiety suggests potential neuroprotective effects, making this compound a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study: Neuroprotective Effects

Research has indicated that compounds with similar structural characteristics exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.

G Protein-Coupled Receptor Modulation

The indoline structure may facilitate interactions with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes including neurotransmission and hormone signaling.

Case Study: GPCR Interaction

Studies have shown that compounds resembling this oxalamide can act as agonists or antagonists at specific GPCRs, influencing downstream signaling pathways that regulate mood and cognition.

Summary of Synthesis Steps

Step DescriptionKey Reagents/Conditions
Formation of Indoline IntermediatesSpecific indole precursors
Formation of Piperidine IntermediatesPiperidine derivatives
Coupling Reaction to Form OxalamideCoupling agents (e.g., EDC, DCC)

Pharmacological Profile

While the pharmacological profile is still being established, initial findings suggest promising applications:

  • Anticancer Applications : Due to its potential kinase inhibition properties.
  • Neurological Disorders : Potential use as a neuroprotective agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with diverse applications depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name Substituents (N1/N2) Key Features Applications Synthesis Yield Key Data References
Target Compound N1: 2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl
N2: m-Tolyl
Indoline-piperidine hybrid; meta-methylphenyl Hypothesized CNS/GPCR modulation (structural analogy) Not reported No direct data N/A
S336
(N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
N1: 2,4-Dimethoxybenzyl
N2: 2-(Pyridin-2-yl)ethyl
High-potency umami agonist Flavor enhancer (replaces MSG in foods) Not specified NOEL: 100 mg/kg bw/day; Rapid hepatic metabolism (no amide hydrolysis)
BNM-III-170 N1: 4-Chloro-3-fluorophenyl
N2: (1R,2R)-2-(Guanidinomethyl)-5-((methylamino)methyl)-indenyl
CD4-mimetic HIV vaccine adjuvant Not specified Validated via spectroscopic data
Compound 20
(N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide)
N1: 3-Chlorophenyl
N2: 4-Methoxyphenethyl
Chlorophenyl enhances lipophilicity Stearoyl-CoA desaturase inhibitor 33% ESI-MS: 333.1 [M+H]+
Compound 23
(N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide)
N1: 3-Chloro-5-fluorophenyl
N2: 4-Methoxyphenethyl
Dual halogen substitution Antimicrobial potential (hypothesized) 33% ESI-MS: 363.0 [M+H]+
GMC-1
(N1-(4-Bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)
N1: 4-Bromophenyl
N2: Isoindoline-1,3-dione
Cyclic imide moiety Antimicrobial activity (in vitro) Not specified Recrystallized (THF)

Key Findings from Comparative Analysis

Structural Influence on Bioactivity

  • Aryl Substituents : The presence of electron-withdrawing groups (e.g., Cl, F in BNM-III-170 and Compound 23) correlates with enhanced metabolic stability and target binding in enzyme inhibition studies . The m-tolyl group in the target compound may offer moderate lipophilicity, balancing solubility and membrane permeability.

Toxicological and Metabolic Profiles

  • S336 and related flavoring oxalamides exhibit high NOEL values (100 mg/kg bw/day) and rapid hepatic metabolism without amide hydrolysis, suggesting a safety profile that may extend to structurally similar compounds .

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